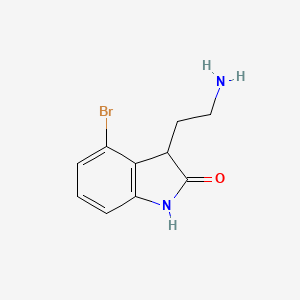
4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene: is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromo-substituted alkyl group and a methyl group attached to the thiophene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene typically involves the following steps:
Preparation of 3-Bromo-2,2-dimethyl-1-propanol: This intermediate can be synthesized by reacting sodium bromide with 2,2-dimethyl-1-propanol under light conditions at a controlled temperature of 30°C for about 6 hours.
Formation of this compound: The intermediate 3-Bromo-2,2-dimethyl-1-propanol is then reacted with 2-methylthiophene under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Formation of 4-(3-Hydroxy-2,2-dimethylpropyl)-2-methylthiophene.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of 4-(2,2-Dimethylpropyl)-2-methylthiophene.
科学研究应用
4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
Comparison
Compared to similar compounds, 4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene is unique due to its thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where the specific characteristics of the thiophene ring are desired, such as in the development of electronic materials and pharmaceuticals.
属性
分子式 |
C10H15BrS |
|---|---|
分子量 |
247.20 g/mol |
IUPAC 名称 |
4-(3-bromo-2,2-dimethylpropyl)-2-methylthiophene |
InChI |
InChI=1S/C10H15BrS/c1-8-4-9(6-12-8)5-10(2,3)7-11/h4,6H,5,7H2,1-3H3 |
InChI 键 |
YOUCJVBWNAIECE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CS1)CC(C)(C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




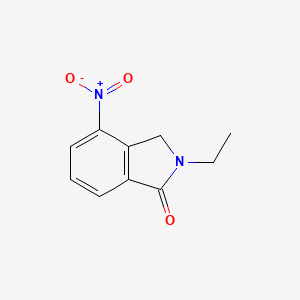
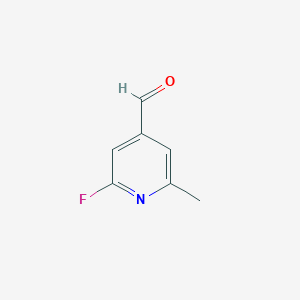
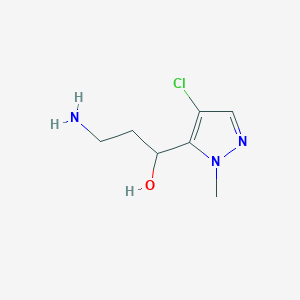
![3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197282.png)
![Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13197283.png)
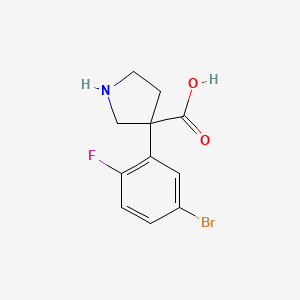
![1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13197294.png)
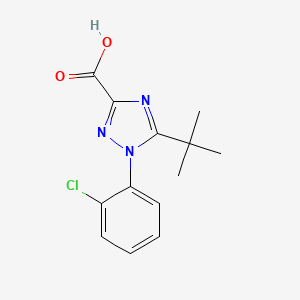
![2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B13197304.png)
![2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13197305.png)
![1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13197319.png)
